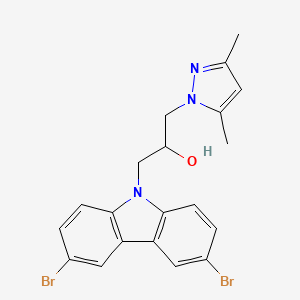
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are essential for cell volume regulation and homeostasis.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, which is synthesized from 3,5-dimethylpyrazole and 2-bromo-1-propanol. The second intermediate is 1-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol, which is synthesized from 3,6-dibromo-9H-carbazole and 2-bromo-1-propanol. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol.
Starting Materials
3,5-dimethylpyrazole, 2-bromo-1-propanol, 3,6-dibromo-9H-carbazole, palladium catalyst, base
Reaction
Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol:, - React 3,5-dimethylpyrazole with 2-bromo-1-propanol in the presence of a base to form 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol., Synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol:, - React 3,6-dibromo-9H-carbazole with 2-bromo-1-propanol in the presence of a base to form 1-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol., Coupling of intermediates:, - Combine 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol and 1-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol in the presence of a palladium catalyst and a base., - Perform a palladium-catalyzed cross-coupling reaction to form the final product, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol.
Mecanismo De Acción
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol binds to VRACs and inhibits their activity by blocking the efflux of chloride ions. VRACs are activated in response to cell swelling, which leads to the influx of ions and water into the cell. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol prevents the efflux of chloride ions, which disrupts the osmotic balance and leads to cell swelling and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol inhibits cell proliferation and induces apoptosis in cancer cells. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has also been shown to inhibit cell migration and invasion, suggesting a potential role in cancer metastasis. In animal studies, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has been shown to improve outcomes in models of ischemia-reperfusion injury and traumatic brain injury. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has also been shown to reduce inflammation and oxidative stress in animal models of cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has several advantages for lab experiments. It is a selective inhibitor of VRACs, which allows for the specific study of VRAC function and regulation. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has also been shown to have low toxicity in vitro and in vivo, making it a safe tool for research. However, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has some limitations. It has poor solubility in water, which can limit its use in certain experiments. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for research on 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol. One area of focus is the development of more efficient synthesis methods to improve the yield of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol. Another area of research is the development of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol analogs with improved solubility and pharmacokinetic properties. Additionally, future studies could investigate the role of VRACs and 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol in other diseases, such as cardiovascular disease and neurodegenerative disease. Finally, more research is needed to understand the long-term effects of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol and its potential for clinical applications.
In conclusion, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a valuable tool for studying the function and regulation of VRACs in physiological and pathological conditions. Its selective inhibition of VRACs has led to significant advances in our understanding of VRAC function and its role in disease pathogenesis. While there are some limitations to its use, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has several advantages for lab experiments and has the potential for clinical applications in the future.
Aplicaciones Científicas De Investigación
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has been extensively used in scientific research to study the function and regulation of VRACs. VRACs are involved in a variety of physiological processes, including cell volume regulation, cell migration, and apoptosis. Dysregulation of VRACs has been implicated in various diseases, such as cancer, cystic fibrosis, and ischemia-reperfusion injury. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has been shown to selectively inhibit VRACs without affecting other ion channels, making it a valuable tool for studying the role of VRACs in disease pathogenesis.
Propiedades
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br2N3O/c1-12-7-13(2)25(23-12)11-16(26)10-24-19-5-3-14(21)8-17(19)18-9-15(22)4-6-20(18)24/h3-9,16,26H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQECFFFFRVHGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2787452.png)
![methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2787454.png)
![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/no-structure.png)


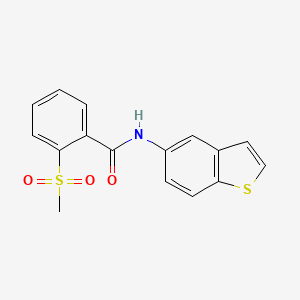
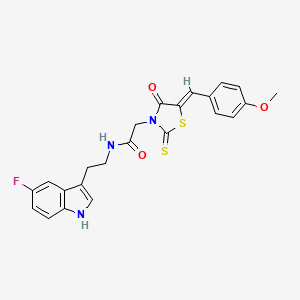


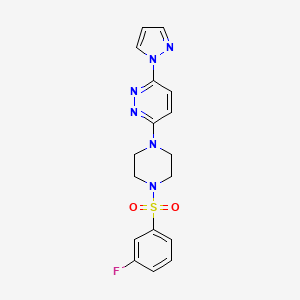
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2787470.png)
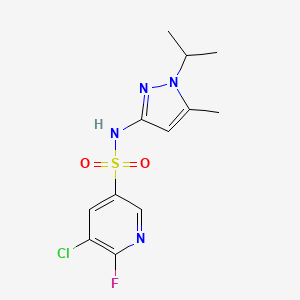
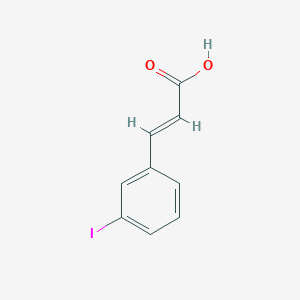
![3-methyl-N-[4-({4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]butanamide](/img/structure/B2787475.png)